molecular formula C10H18N4O3S B14278779 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid CAS No. 138551-23-2

1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid

Cat. No.: B14278779
CAS No.: 138551-23-2
M. Wt: 274.34 g/mol
InChI Key: RGVXUAPFZTZKNT-UHFFFAOYSA-N
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Description

1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C9H16N4O3S. It is known for its unique structure, which combines an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid typically involves the reaction of 1-amino-2-ethylguanidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-ethylguanidine hydrochloride: Similar structure but lacks the sulfonic acid group.

    4-Methylbenzenesulfonamide: Contains the sulfonic acid group but lacks the guanidine moiety.

    1-Amino-2-ethylguanidine nitrate: Similar structure but with a different counterion.

Uniqueness

1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is unique due to its combination of an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

138551-23-2

Molecular Formula

C10H18N4O3S

Molecular Weight

274.34 g/mol

IUPAC Name

1-amino-2-ethylguanidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H10N4/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-3(4)7-5/h2-5H,1H3,(H,8,9,10);2,5H2,1H3,(H3,4,6,7)

InChI Key

RGVXUAPFZTZKNT-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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